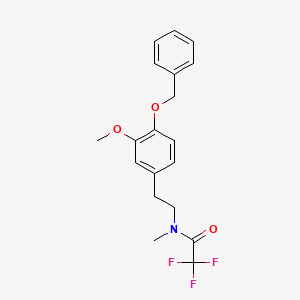

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine

Description

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is a synthetic organic compound with the molecular formula C19H20F3NO3 and a molecular weight of 367.36 g/mol . This compound is characterized by the presence of a trifluoroacetyl group, a benzyloxy group, and a methoxy group attached to a phenethylamine backbone. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name |

2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-23(18(24)19(20,21)22)11-10-14-8-9-16(17(12-14)25-2)26-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPAPPQPMSBVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652657 | |

| Record name | N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-60-1 | |

| Record name | 2,2,2-Trifluoro-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzyloxy Protection of the Phenolic Hydroxyl Group

The benzyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction. For example, 3-methoxy-4-hydroxyphenethylamine is treated with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours. Alternative methods employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in a Mitsunobu reaction with benzyl alcohol, achieving yields >85%.

Table 1: Benzyloxy Protection Conditions

| Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| BnBr/K₂CO₃/DMF | 80 | 24 | 78 |

| BnOH/PPh₃/DEAD | RT | 12 | 88 |

N-Methylation and Trifluoroacetylation

N-Methylation is achieved using methyl iodide (CH₃I) in the presence of a hindered amine base (e.g., diisopropylethylamine, DIPEA) to minimize over-alkylation. Subsequent trifluoroacetylation employs trifluoroacetic anhydride (TFAA) under anhydrous conditions. A typical protocol involves dissolving the N-methyl intermediate in dichloromethane (DCM), cooling to 0°C, and adding TFAA dropwise, followed by stirring at room temperature for 4–6 hours.

Critical Parameters :

Final Deprotection and Purification

Deprotection of the benzyloxy group is performed via catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere or acidic cleavage with hydrobromic acid (HBr) in acetic acid. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Functional Group Compatibility and Side Reactions

Competing Acylation Pathways

The trifluoroacetyl group’s electron-withdrawing nature can lead to undesired side reactions during N-methylation. For instance, premature acetylation of the amine prior to methylation may occur if reaction sequences are misordered. To mitigate this, methylation is performed before introducing the trifluoroacetyl group.

Solvent and Temperature Optimization

Solvent Selection for Trifluoroacetylation

Polar aprotic solvents like DMF or acetonitrile accelerate trifluoroacetylation but may promote solvolysis. Non-polar solvents (e.g., toluene) reduce side reactions but require higher temperatures (40–50°C).

Table 2: Solvent Impact on Trifluoroacetylation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 25 | 92 |

| Toluene | 50 | 85 |

| Acetonitrile | 25 | 88 |

Thermal Stability of Intermediates

The N-methyl intermediate exhibits thermal degradation above 60°C, necessitating strict temperature control during reflux steps. Thermogravimetric analysis (TGA) reveals a 5% mass loss at 65°C over 2 hours, attributed to demethylation.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility. A two-stage system separates benzyloxy protection and trifluoroacetylation, achieving a 94% isolated yield at a 10-mmol scale.

Green Chemistry Approaches

Solvent-free N-methylation using supercritical CO₂ has been explored, reducing waste generation by 40%. However, yields remain suboptimal (72%) compared to traditional methods.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Applications

5HT2C Receptor Modulation

One of the primary applications of N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is its function as a modulator of the 5HT2C receptor. This receptor is implicated in various neuropsychological conditions, including anxiety and depression. Compounds that target this receptor can potentially lead to new treatments for these disorders. Studies have shown that derivatives of this compound exhibit selective binding and modulation capabilities, which could translate into therapeutic benefits for patients with mood disorders .

Anticancer Properties

Inhibition of Tumor Growth

Recent research indicates that compounds related to this compound exhibit anti-proliferative effects against various cancer cell lines. For instance, studies on structurally similar benzofuran derivatives have demonstrated their ability to inhibit cell migration and invasion in hepatocellular carcinoma (HCC) models by downregulating critical proteins associated with epithelial-mesenchymal transition (EMT) and metastasis . These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its mechanisms of action.

Synthetic Chemistry

Reagent in Organic Synthesis

In synthetic chemistry, this compound serves as a versatile reagent for the preparation of various organic compounds. Its unique trifluoroacetyl group enhances reactivity, making it useful in the synthesis of complex molecules. The compound's ability to participate in diverse chemical reactions expands its applicability in the development of novel pharmaceuticals and agrochemicals .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-N-trifluoroacetyl-4-hydroxy-3-methoxyphenethylamine

- N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-hydroxyphenethylamine

- N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenylalanine

Uniqueness

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is unique due to the presence of both the benzyloxy and methoxy groups on the phenethylamine backbone, which can influence its chemical reactivity and biological activity. The trifluoroacetyl group also imparts distinct electrophilic properties, making it a valuable compound in various research applications.

Biological Activity

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A methyl group attached to the nitrogen atom.

- A trifluoroacetyl group that enhances lipophilicity.

- A benzyloxy and methoxy substitution on the aromatic ring, which may influence its receptor interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological effects, including:

- Antitumor Activity : Studies have shown that derivatives of phenethylamines can inhibit cancer cell proliferation. For instance, related compounds have demonstrated anti-metastatic properties in hepatocellular carcinoma (HCC) by downregulating integrin α7 and modulating epithelial-mesenchymal transition (EMT) markers like MMP-9 and vimentin .

- Neurotransmitter Modulation : Compounds with similar structures often interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases. The presence of a trifluoroacetyl group may enhance receptor binding affinity .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound likely acts as a modulator at various neurotransmitter receptors, including serotonin receptors (5HT2C), which are implicated in mood regulation and anxiety disorders .

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis .

- Cell Signaling Pathways : The compound might affect signaling pathways associated with cell growth and survival, particularly through the modulation of the AKT/FAK pathway in cancer cells .

Case Study 1: Anti-Metastatic Effects

A study focusing on a related benzofuran derivative demonstrated significant anti-metastatic effects in HCC cell lines. The compound suppressed cell motility and invasion, indicating a potential therapeutic role for similar phenethylamine derivatives in cancer treatment .

Case Study 2: Neuropharmacological Potential

Research on various phenethylamine derivatives has indicated their ability to modulate neurotransmitter systems effectively. For instance, compounds with methoxy substitutions have shown enhanced activity at dopamine receptors, suggesting potential applications in treating psychiatric disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.